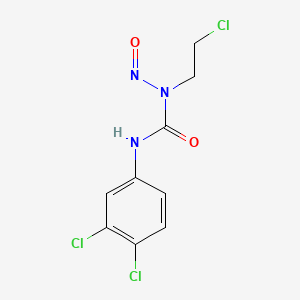
1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)-1-nitrosourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)-1-nitrosourea is a chemical compound known for its applications in medicinal chemistry, particularly in the treatment of certain types of cancer. It belongs to the class of nitrosoureas, which are known for their alkylating properties, making them effective in disrupting the DNA of cancer cells.
準備方法
The synthesis of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)-1-nitrosourea typically involves the reaction of 3,4-dichloroaniline with 2-chloroethyl isocyanate, followed by nitrosation. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
化学反応の分析
1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)-1-nitrosourea undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group, altering the compound’s properties.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)-1-nitrosourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for biological research.
Medicine: It is primarily used in the treatment of certain cancers, such as brain tumors, due to its ability to cross the blood-brain barrier and target cancer cells.
Industry: The compound’s alkylating properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)-1-nitrosourea involves the alkylation of DNA, which leads to the formation of cross-links between DNA strands. This disrupts the replication and transcription processes, ultimately causing cell death. The compound targets rapidly dividing cells, making it effective against cancer cells. The molecular pathways involved include the activation of DNA repair mechanisms and the induction of apoptosis.
類似化合物との比較
1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)-1-nitrosourea is unique compared to other nitrosoureas due to its specific chemical structure, which allows it to effectively cross the blood-brain barrier. Similar compounds include:
Carmustine: Another nitrosourea used in cancer treatment, but with a different chemical structure and slightly different properties.
Lomustine: Similar to carmustine, but with a longer half-life and different pharmacokinetics.
Semustine: A derivative of carmustine with modifications to improve its stability and efficacy.
These compounds share similar mechanisms of action but differ in their pharmacological profiles and specific applications.
特性
CAS番号 |
15145-42-3 |
|---|---|
分子式 |
C9H8Cl3N3O2 |
分子量 |
296.5 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-(3,4-dichlorophenyl)-1-nitrosourea |
InChI |
InChI=1S/C9H8Cl3N3O2/c10-3-4-15(14-17)9(16)13-6-1-2-7(11)8(12)5-6/h1-2,5H,3-4H2,(H,13,16) |
InChIキー |
NCLKIDZGWJFIDA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NC(=O)N(CCCl)N=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




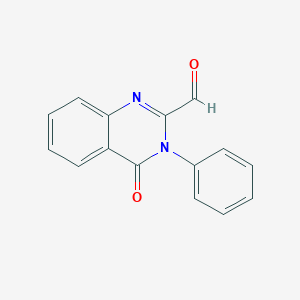
![Benzyl[(dimethylamino)methyl]propanedioic acid](/img/structure/B14709414.png)

![Methyl 2'-methyl-10-oxo-10h-spiro[anthracene-9,1'-cyclopropane]-2'-carboxylate](/img/structure/B14709420.png)

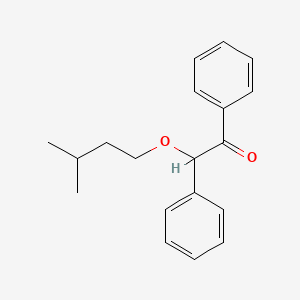
![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-](/img/structure/B14709445.png)
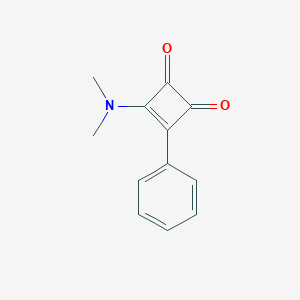
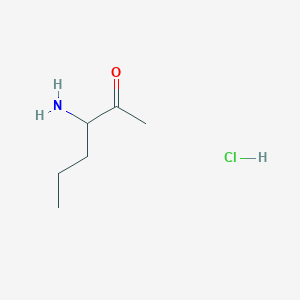
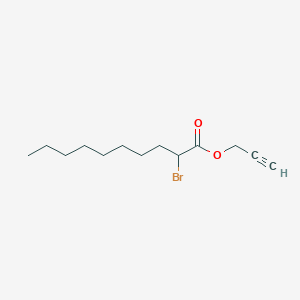

![6-Bromo-16-ethyl-1,4-dioxaspiro[4.11]hexadecane](/img/structure/B14709472.png)
